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Compound of Interest

Compound Name: M190S

Cat. No.: B12380032

For researchers, scientists, and drug development professionals, understanding the precise
mechanism of action of a compound is paramount. This guide provides a comparative analysis
of M190S, a novel cytoprotective small molecule, and its specificity for the mitochondrial
pathway of apoptosis. Through a detailed examination of experimental data and
methodologies, this document objectively compares the performance of M190S with other well-
known apoptosis modulators.

Initial investigations for a compound labeled "M190S" did not yield specific results in the public
domain. However, a closely related and well-characterized compound, M109S, has been
identified as a potent inhibitor of mitochondria-dependent apoptosis. This guide will focus on
the experimental evidence supporting the specificity of M109S as a representative of this class
of molecules. M109S has been shown to directly interact with the pro-apoptotic protein Bax,
preventing its conformational change and subsequent translocation to the mitochondria, a
critical step in the intrinsic apoptotic cascade.[1][2]

Comparative Performance of Apoptosis Modulators

The following table summarizes quantitative data comparing M109S to other compounds that
influence the mitochondrial apoptosis pathway.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b12380032?utm_src=pdf-interest
https://www.benchchem.com/product/b12380032?utm_src=pdf-body
https://www.benchchem.com/product/b12380032?utm_src=pdf-body
https://www.benchchem.com/product/b12380032?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10568349/
https://pubmed.ncbi.nlm.nih.gov/37841588/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12380032?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Effective Cell-Based
Mechanism Concentrati Assay In Vivo
Compound Target(s) . o ]
of Action on/Binding Performanc Efficacy
Affinity e
Adirect
inhibitor that
Demonstrate
prevents the o Orally
_ s significant ] o
conformation o bioactive, it
o inhibition of
al activation ) can cross the
o apoptosis
and Binding ) blood-
) ) o induced by ) )
mitochondrial  affinity (Kd) to ) brain/retina
_ various _
translocation Bax: 153.75 £ o barrier and
stimuli such
of Bax.[1][2] It 55.8 nM.[3] has been
, as ABT-737,
also Effective ) shown to
M109S Bax o ] staurosporine ]
diminishes concentration ) protect retinal
) ) ] , etoposide,
mitochondrial ~ for apoptosis q photoreceptor
an
oxygen inhibition ) s from light-
) obatoclax in )
consumption ranges from ) ) induced
cell lines like o
and the 50-200 nM.[3] apoptosis in
_ MEFs, _
production of murine
) Neuro2a, and
reactive models.[1][3]
ARPE19.[1] ]
oxygen
: [3]
species
(ROS).[1][3]
Commonly
Acts as a
S used as a
BH3 mimetic, )
o Induces tool to induce
antagonizing o Has shown
) i apoptosis in Bax/Bak- o
anti-apoptotic preclinical
] the dependent ] )
Bcl-2, Bel-xL, Bcl-2 family ) o efficacy in a
ABT-737 ) micromolar apoptosis; its ]
Bcl-w proteins, ) ) variety of
] range in apoptotic
which leads ) cancer
susceptible effects are
to the ) models.
o cells. effectively
activation of
blocked by
Bax/Bak.[1]
M109S.[1]
© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10568349/
https://pubmed.ncbi.nlm.nih.gov/37841588/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10568349/
https://iovs.arvojournals.org/article.aspx?articleid=2787125
https://iovs.arvojournals.org/article.aspx?articleid=2787125
https://iovs.arvojournals.org/article.aspx?articleid=2787125
https://pmc.ncbi.nlm.nih.gov/articles/PMC10568349/
https://iovs.arvojournals.org/article.aspx?articleid=2787125
https://pmc.ncbi.nlm.nih.gov/articles/PMC10568349/
https://iovs.arvojournals.org/article.aspx?articleid=2787125
https://www.mdpi.com/2073-4409/13/11/911
https://pmc.ncbi.nlm.nih.gov/articles/PMC10568349/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10568349/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12380032?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative
Check Availability & Pricing

A broad- Induces
o A frequently
spectrum apoptosis in a o
o used agentto  Primarily
inhibitor of range from ) -
] induce utilized as a
, , protein nanomolar to _ _

Staurosporin Pan-kinase ] ) mitochondrial  research tool
o kinases that micromolar o o

e (STS) inhibitor ] ) apoptosis; its  for in vitro

triggers the concentration o
o ) effects are and in vivo
intrinsic s, depending N ]
) mitigated by studies.
apoptotic on the cell
M109S.[1]
pathway.[1] type.
Triggers
apoptosis in
numerous
cell lines;
Causes DNA M109S has
damage, been shown
which Induces to inhibit o
o ) A clinically
] subsequently  apoptosis in etoposide-
] Topoisomera _ , approved

Etoposide activates the the induced
sell ] ) o chemotherap

p53-mediated  micromolar apoptosis in 4
rug.

mitochondrial  range. Neuro2a cells y s
apoptosis but not in
pathway.[1] Hela cells,

indicating a

degree of

pathway

specificity.[1]

Obatoclax Pan-Bcl-2 A BH3 Induces Induces Has been
family mimetic that apoptosis in apoptosis in evaluated in
inhibitor inhibits a the diverse clinical trials

wide range of  nanomolarto  cancer cells; for several
anti-apoptotic ~ micromolar M109S is types of
Bcl-2 range. capable of cancer.
proteins.[1] inhibiting
obatoclax-
induced
© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10568349/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10568349/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10568349/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10568349/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10568349/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12380032?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative
Check Availability & Pricing

caspase

activation.[1]

Modulates

the activity of

The half-
Bax and Bak )
) maximal
through their ) Can restore
) ] effective o
Interaction ] sensitivity to
i concentration
with VDAC?2, other BH3 Currently
R (EC50) for o :
inhibiting o mimetics in undergoing
WEHI-3773 VDAC2 ) the inhibition o
Bax-mediated ) cancer cells preclinical
_ of Bax-driven _
apoptosis o that have lost  evaluation.
) apoptosis is _
while ) Bax function.
_ in the
potentially [5]
o nanomolar
priming Bak
] range.
for apoptosis.
[5]
Half-maximal
These S o
inhibitory Inhibit
compounds ) ) )
o concentration  mitochondrial
inhibit the
) o (IC50) values  outer
oligomerizatio ) Have
for preventing  membrane
n of Bax and ) ~ demonstrated
MSN-50, - Bax-mediated permeabilizati ]
Bak, a critical ) neuroprotecti
MSN-125, Bax/Bak liposome on (MOMP) )
step for the S ve properties
DANO004 ~_ permeabilizati  induced by ) o
permeabilizati ) ) in preclinical
on are in the Bax in
on of the ) models.[6]
low isolated
outer ) ) )
) i micromolar mitochondria.
mitochondrial
range (0.7-9 [6]
membrane.[6]
uM).[7]

Experimental Protocols

To validate the specificity of a compound like M109S for mitochondrial apoptosis, a series of

key experiments are typically performed. The detailed methodologies for these assays are

outlined below.
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Caspase-3/7 Activity Assay

This assay is fundamental for quantifying the activity of the executioner caspases 3 and 7,
which are activated downstream of the mitochondrial pathway.

Cell Seeding: Cells (e.g., Mouse Embryonic Fibroblasts - MEFs, or Neuro2a neuroblastoma
cells) are seeded in a 96-well plate at a density of approximately 1 x 10”4 cells per well and
are allowed to attach overnight.

Compound Treatment: The cells are pre-treated with varying concentrations of M109S for a
period of 1 to 2 hours.

Induction of Apoptosis: An apoptosis-inducing agent is added to the wells. Examples include
1 uM ABT-737, 1 uM staurosporine, 25 uM etoposide, or 100 nM obatoclax. The incubation
period will vary depending on the inducer, typically ranging from 2 to 24 hours.

Cell Lysis and Reagent Addition: The cells are lysed, and a luminogenic caspase-3/7
substrate is added.

Measurement: After a 1 to 2-hour incubation at room temperature, the luminescence, which
is directly proportional to the activity of caspase-3/7, is measured using a plate reader.

Data Analysis: The results are normalized to untreated control cells, and the data is plotted to
determine the dose-dependent inhibitory effect of M109S on caspase activity.

Bax Mitochondrial Translocation Assay

This immunofluorescence-based assay provides visual confirmation of M109S's ability to
prevent the translocation of Bax from the cytosol to the mitochondria.

e Cell Culture and Treatment: Cells are cultured on glass coverslips and treated first with
M109S and then with an apoptosis inducer as detailed in the previous protocol.

» Mitochondrial Staining: The cells are incubated with a fluorescent probe that specifically
labels mitochondria (e.g., MitoTracker™ Red CMXRos) for 30 minutes.

» Fixation and Permeabilization: The cells are fixed using 4% paraformaldehyde, followed by
permeabilization with a solution of 0.1% Triton™ X-100.
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e Immunostaining: Non-specific binding is blocked with 5% Bovine Serum Albumin (BSA). The
cells are then incubated with a primary antibody that recognizes the active conformation of
Bax, followed by a fluorescently-labeled secondary antibody.

e Imaging: The coverslips are mounted on slides, and the cells are visualized using a confocal
microscope.

e Analysis: The degree of co-localization between the Bax signal and the mitochondrial marker
is assessed to quantify the extent of Bax translocation.

Reactive Oxygen Species (ROS) Measurement

This assay is used to determine if the compound affects the levels of intracellular ROS, which
are closely linked to mitochondrial function.

Cell Preparation: Cells are plated in a 96-well plate as for the caspase assay.

e Compound Incubation: The cells are treated with M109S or a known antioxidant like N-acetyl
cysteine for approximately 4 hours.[3]

» ROS Detection: A fluorescent probe that is sensitive to ROS is added to the cells.

o Measurement: The fluorescence intensity is measured with a plate reader at the appropriate
excitation and emission wavelengths.

e Analysis: The fluorescence levels in the M109S-treated cells are compared with those of
untreated and positive control cells to evaluate the compound's impact on ROS production.

Visualizations

The following diagrams illustrate the mitochondrial apoptosis pathway and a typical
experimental workflow for evaluating inhibitors.
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Mitochondrial Apoptosis Pathway and M109S Inhibition

Apoptotic Stimuli

(

) (

) (

)

Bg

-2 Family Regulation

—

) (

L

Bax (inactive, cytosolic)

Inhibits
Translocation

|t0chondr|on |

Gax (active, mitochondrial) l

Caspase]Cascade

(

D

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved.

7/10

Tech Support


https://www.benchchem.com/product/b12380032?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12380032?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

Caption: M109S specifically targets the mitochondrial apoptosis pathway by inhibiting the
activation and translocation of Bax to the mitochondria.

Experimental Workflow for Evaluating Apoptosis Inhibitors
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Caption: A standardized workflow for the assessment of mitochondrial apoptosis inhibitors such
as M109S.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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